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Compound of Interest

2-(Chloromethyl)-5-cyclopropyl-
1,3,4-thiadiazole

Cat. No.: B141379

Compound Name:

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-
cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties, experimental protocols, and potential biological mechanisms of 2-
(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. The information is curated for professionals
in research and drug development, with a focus on structured data presentation and detailed
methodologies.

Core Physicochemical Properties

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound featuring a
thiadiazole core substituted with a reactive chloromethyl group and a cyclopropyl moiety. The
1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its
metabolic stability and diverse biological activities.[1][2] The presence of the electrophilic
chloromethyl group suggests potential for covalent interactions with biological targets, while the
cyclopropyl group can influence binding affinity and metabolic profile.[3]

Quantitative physicochemical data for this compound are summarized in the table below for
ease of reference and comparison.
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Property Value Reference(s)
CAS Number 138300-59-1 [4][5][6]
Molecular Formula CeH7CIN2S [41[5]
Molecular Weight 174.65 g/mol [41[5]

Melting Point 80 °C [4]

Boiling Point 70 °C at 0.01 mmHg [4]

Density 1.442 g/cm3 [4]

Flash Point 134.1°C [4]

Refractive Index 1.621 [4]

XLogP3 2.15430 [4]

VDUGMUQOYNINHU-
InChl Key [415]
UHFFFAOYSA-N

SMILES C1CC1C2=NN=C(S2)CCl 5]

Experimental Protocols

While a specific, published synthesis protocol for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-
thiadiazole is not readily available, a plausible synthetic route can be constructed based on
established methods for analogous 1,3,4-thiadiazole derivatives. The following sections detail a
proposed synthesis workflow and standard analytical characterization methods.

Proposed Synthesis Protocol

A common and effective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves
the cyclization of an appropriate acylthiosemicarbazide.[7][8] This proposed protocol adapts
this general methodology.
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Proposed Synthesis Workflow

Step 1: Acylation

Cyclopropanecarboxylic acid Thiosemicarbazide

N

1-(Cyclopropanecarbonyl)thiosemicarbazide
(Intermediate)

H2S0a4 or POCls

Step 2: Cycl‘;dehydration Step 3: Chloromethylation (e.g., Sandmeyer-type reaction or direct substitution)
Chloroacetyl chloride

2-Amino-5-cyclopropyl-1,3,4-thiadiazole

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Methodology:

¢ Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide (Intermediate):

o To a solution of cyclopropanecarboxylic acid, add a coupling agent (e.g., EDC/HOBt or
convert to acyl chloride using thionyl chloride).

o Slowly add thiosemicarbazide to the activated carboxylic acid derivative at a controlled
temperature (e.g., 0-25 °C).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b141379?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Stir the reaction mixture for several hours until completion, monitored by Thin Layer
Chromatography (TLC).

o Isolate the product by filtration or extraction, followed by washing and drying.

e Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole:

o Suspend the intermediate, 1-(cyclopropanecarbonyl)thiosemicarbazide, in a
dehydrating/cyclizing agent such as concentrated sulfuric acid, polyphosphoric acid, or
phosphorus oxychloride (POCIs).[7]

o Heat the mixture gently (e.g., 60-80 °C) for a few hours.

o Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g.,
agueous ammonia or sodium hydroxide) to precipitate the product.

o Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent
like ethanol to obtain the pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

e Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole:

o A potential route involves a Sandmeyer-type reaction starting from the 2-amino precursor.
Diazotize the amino group using sodium nitrite in an acidic medium. The resulting
diazonium salt can then be reacted with a source of chloromethyl functionality.

o Alternatively, a more direct approach might involve the reaction of a suitable precursor like
2-hydrazino-5-cyclopropyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by
reduction or further transformation.

Analytical Characterization Protocols

The structural confirmation and purity assessment of the synthesized 2-(Chloromethyl)-5-
cyclopropyl-1,3,4-thiadiazole would be conducted using standard analytical techniques.[9]
[10][11]
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Analytical Workflow

Synthesized Product

Purity Check (TLC/HPLC)

lf Pure

Structural Elucidation

1H NMR & 3C NMR Mass Spectrometry (MS) FTIR Spectroscopy Elemental Analysis

Final Characterized Compound

Click to download full resolution via product page
Caption: Standard workflow for analytical characterization.
* Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCIs or DMSO-de).

o Acquire *H NMR and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz
or higher).

o Expected 'H NMR signals would include multiplets for the cyclopropyl protons and a

singlet for the chloromethyl protons.

o 13C NMR would confirm the number of unique carbon environments, including those in the
thiadiazole ring, cyclopropyl group, and chloromethyl group.[10][12]
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e Mass Spectrometry (MS):

o Analyze the sample using a high-resolution mass spectrometer (HRMS) with an
appropriate ionization technique (e.g., ESI or El).

o The resulting mass spectrum should show a molecular ion peak [M]* or protonated
molecular ion peak [M+H]* corresponding to the calculated exact mass (174.00200).[12]
[13] The isotopic pattern for chlorine (3>ClI/3’Cl ratio of ~3:1) should also be observable.

e Infrared (IR) Spectroscopy:
o Prepare the sample (e.g., as a KBr pellet or a thin film).
o Record the IR spectrum.

o Characteristic absorption bands for the C=N and C-S bonds within the thiadiazole ring, as
well as C-H stretches for the cyclopropyl and chloromethyl groups, are expected.[9][10]

o Elemental Analysis:
o Submit a pure sample for CHNS analysis.

o The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur
should be within £0.4% of the theoretical values calculated from the molecular formula
CeH7CIN2S.[10][11]

Potential Mechanism of Action & Bioactivation

No specific signaling pathways have been definitively elucidated for 2-(Chloromethyl)-5-
cyclopropyl-1,3,4-thiadiazole. However, based on its chemical structure and the known
reactivity of related compounds, a likely mechanism involves its bioactivation into a reactive
electrophile.

The 2-(alkylthio)-1,3,4-thiadiazole motif, which is structurally related, is known to undergo
metabolic activation. This process is primarily catalyzed by cytochrome P450 enzymes.[14] The
proposed bioactivation pathway involves two main steps: enzymatic oxidation followed by
nucleophilic substitution.
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General Bioactivation Pathway
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Nucleophilic Attack

Covalent Adduct
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Caption: Bioactivation of thiadiazoles via metabolic oxidation.

e Enzymatic Oxidation: The sulfur atom of the side chain is oxidized by cytochrome P450
enzymes, first to a sulfoxide and then further to a sulfone metabolite.[14]

» Nucleophilic Displacement: The resulting sulfoxide and sulfone are good leaving groups.
They render the carbon atom of the side chain susceptible to nucleophilic attack by
endogenous biomolecules, such as the thiol group of glutathione (GSH) or nucleophilic
residues on proteins.[14]

This formation of covalent adducts can lead to the disruption of normal cellular function and is a
mechanism associated with idiosyncratic adverse drug reactions.[14] The inherent reactivity of
the chloromethyl group on the target compound provides a more direct route for alkylation of
biological nucleophiles, which may be a primary mechanism of its biological activity or potential
toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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